1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Synthesis of the triazole ring: This step often involves a click chemistry approach, where azides and alkynes react in the presence of a copper catalyst.
Condensation reaction: The final step involves the condensation of the triazole derivative with a methoxyphenyl aldehyde to form the desired compound.
Chemical Reactions Analysis
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s reactivity makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide include:
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-ylcarbonyl hydrazono derivatives .
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one .
- 3,3’-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4’-azofuroxan .
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of oxadiazole, triazole, and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N8O4 |
---|---|
Molecular Weight |
358.31 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H14N8O4/c1-7-10(17-21-22(7)13-12(15)19-26-20-13)14(24)18-16-6-8-4-3-5-9(25-2)11(8)23/h3-6,23H,1-2H3,(H2,15,19)(H,18,24)/b16-6+ |
InChI Key |
XXJFQWJHCXOUPJ-OMCISZLKSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(C(=CC=C3)OC)O |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(C(=CC=C3)OC)O |
Origin of Product |
United States |
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